2-Amino-5-sulfamoylbenzoic acid
Overview
Description
2-Amino-5-sulfamoylbenzoic acid is a multifunctional compound that can exhibit a variety of roles in the construction of supramolecular coordination polymers. It contains amino, carboxylic acid, and sulfonic acid functional groups, which allow it to act as a hydrogen-bond donor and acceptor, contributing to the formation of high-dimensional supramolecular networks .
Synthesis Analysis
The synthesis of related compounds involves several steps, starting from different benzoic acid derivatives. For instance, alkyl esters of 4-amino-2-sulfamoylbenzoic acid were prepared through alcoholysis, followed by reduction to yield various alkyl 4-amino-2-sulfamoylbenzoates with significant anticonvulsant activity . Another synthesis route for a related compound, 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involved methylation, thiocyanation, ethylation, and oxidation steps, starting from 4-amino-2-hydroxybenzoic acid .
Molecular Structure Analysis
The molecular structure of 2-amino-5-sulfamoylbenzoic acid derivatives can form complexes with other molecules. For example, sulfadimidine forms 1:1 complexes with 2- and 4-aminobenzoic acids, where molecular association is maintained by hydrogen bonds involving the carboxyl and amino groups . The molecular dimensions of the complexed aminobenzoic acids are similar to those of the free acids, indicating that the complexation does not significantly alter the structure of the aminobenzoic acids .
Chemical Reactions Analysis
2-Amino-5-sulfamoylbenzoic acid and its derivatives can participate in various chemical reactions. For instance, sulfamic acid, a related sulfonamide, has been used as a catalyst for the synthesis of 2-arylbenzothiazoles from aromatic aldehydes and 2-aminothiophenol in water at room temperature, showcasing the potential of sulfonamides in catalysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5-sulfamoylbenzoic acid derivatives are influenced by their functional groups. The presence of amino, carboxylic acid, and sulfonic acid groups allows these compounds to engage in extensive hydrogen bonding, which can lead to the formation of supramolecular structures. For example, a new copper(II) supramolecular coordination polymer and a dinuclear compound were synthesized using 2-amino-5-sulfobenzoic acid, demonstrating its ability to form extended networks through hydrogen bonding and coordination to metal ions . Additionally, the proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid forms a three-dimensional layered polymer structure through hydrogen bonding and π-ring interactions .
Scientific Research Applications
Chemical Synthesis and Biological Applications :
- Aromatic disulfides like 2-Amino-5-sulfamoylbenzoic acid are useful for determining sulfhydryl groups in biological materials, contributing to a deeper understanding of blood chemistry (Ellman, 1959).
Corrosion Inhibition :
- The compound has been tested as an inhibitor for mild steel corrosion in acidic environments, displaying promising results in protecting metal surfaces (Sappani & Karthikeyan, 2014).
Textile Industry Applications :
- Novel 2-amino-5-arylazothiazole disperse dyes containing the sulfa drug nucleus have been synthesized for dyeing polyester fabrics. These compounds exhibit antimicrobial activity, making them useful in textile industry applications (Gaffer, Fouda, & Khalifa, 2016).
Pharmaceutical Research :
- Alkyl esters of 2-Amino-5-sulfamoylbenzoic acid have been synthesized and shown to possess anticonvulsant activity, indicating potential applications in pharmaceuticals (Hamor & Janfaza, 1963).
Medicinal Chemistry :
- The sulfonamide group, a key component in 2-Amino-5-sulfamoylbenzoic acid, is essential in medicinal chemistry, particularly in sulfonamide antibacterials. These compounds, however, can cause hypersensitivity and skin rashes (Kalgutkar, Jones, & Sawant, 2010).
Toxicology Studies :
- Research on the toxicity of benzoic acid derivatives, including 2-Amino-5-sulfamoylbenzoic acid, has shown that these compounds can lead to various disorders in the body, mainly affecting the hepatorenal system (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Antiglaucoma Activity :
- Novel compounds and complexes containing 2-Amino-5-sulfamoylbenzoic acid have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, showing potential as antiglaucoma agents (Yenikaya et al., 2010).
Quantum Chemical Computations :
- Studies involving density functional theory and molecular docking have supported the potential anticonvulsant activity of 2-Amino-5-sulfamoylbenzoic acid derivatives (Charanya, Sampathkrishnan, & Balamurugan, 2022).
Co-crystal Formation :
- Furosemide, a drug derived from 2-Amino-5-sulfamoylbenzoic acid, forms co-crystals with other compounds, influencing its pharmaceutical properties (Harriss, Vella-Żarb, Wilson, & Evans, 2014).
Environmental Impact :
- Microorganisms have developed strategies to degrade sulfonamide antibiotics, including those containing 2-Amino-5-sulfamoylbenzoic acid, which is crucial for understanding the environmental impact of these substances (Ricken et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGAUAWPCLQHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059678 | |
Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-sulfamoylbenzoic acid | |
CAS RN |
137-65-5 | |
Record name | 2-Amino-5-(aminosulfonyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-(aminosulphonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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